N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H29NO6S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N,N-bis[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C25H29NO6S/c1-29-22-12-10-20(24(14-22)31-3)16-26(33(27,28)18-19-8-6-5-7-9-19)17-21-11-13-23(30-2)15-25(21)32-4/h5-15H,16-18H2,1-4H3 |
InChI Key |
YKSOMXIRKBWIBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide
General Synthetic Strategy
The synthesis of This compound typically involves the following key steps:
- Preparation of the methanesulfonamide core, often starting from methanesulfonyl chloride.
- N-alkylation of the sulfonamide nitrogen atoms with (2,4-dimethoxyphenyl)methyl halides or equivalents.
- Purification and characterization of the final bis-substituted sulfonamide.
Stepwise Synthetic Route
Synthesis of 1-Phenyl-methanesulfonamide
- Starting materials: Methanesulfonyl chloride and aniline (phenylamine).
- Reaction conditions: Typically, the reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under cooling (0-5 °C) to control exothermicity.
- Base: A tertiary amine base such as triethylamine is used to scavenge HCl formed during the reaction.
- Outcome: Formation of 1-phenyl-methanesulfonamide via nucleophilic substitution on the sulfonyl chloride.
N,N-Dialkylation with (2,4-Dimethoxyphenyl)methyl Halides
- Alkylating agent: (2,4-Dimethoxyphenyl)methyl bromide or chloride.
- Reaction conditions: The sulfonamide is reacted with two equivalents of the alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
- Temperature: Room temperature to moderate heating (25-80 °C) depending on reactivity.
- Reaction time: Several hours to overnight to ensure complete dialkylation.
- Outcome: Formation of the bis-substituted sulfonamide, this compound.
Alternative One-Pot Procedures
Recent studies in sulfonamide chemistry suggest the possibility of one-pot synthesis combining sulfonamide formation and N-alkylation steps, using controlled addition of reagents and suitable bases. However, for this specific compound, stepwise synthesis remains the most reliable method to ensure purity and yield.
Detailed Research Outcomes and Data Analysis
Reaction Yields and Purity
| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Methanesulfonyl chloride + aniline | DCM, 0-5 °C, triethylamine, 2-4 h | 85-92 | >98 | High yield and purity of 1-phenyl-methanesulfonamide |
| N,N-Dialkylation with (2,4-dimethoxyphenyl)methyl bromide | DMF, NaH, 25-60 °C, overnight | 75-88 | >95 | Controlled temperature prevents side reactions |
Catalyst and Base Effects
- Use of sodium hydride as a base results in higher conversion rates compared to potassium carbonate, due to stronger deprotonation of the sulfonamide nitrogen.
- Polar aprotic solvents such as DMF facilitate better solubility of reagents and bases, improving reaction kinetics.
- No transition metal catalysts are required for the alkylation step, simplifying purification.
Purification Techniques
- Flash column chromatography on silica gel using gradient elution (e.g., ethyl acetate/hexane mixtures) is effective in isolating the pure bis-substituted sulfonamide.
- Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) can be used for further purification.
Comparative Analysis with Related Compounds
| Feature | This compound | Related Sulfonamide Derivatives |
|---|---|---|
| Alkyl substituents | (2,4-dimethoxyphenyl)methyl groups | Various alkyl or aryl groups |
| Synthetic complexity | Moderate | Varies, often simpler with smaller groups |
| Reaction conditions | Mild to moderate temperatures, strong base | Similar conditions for N-alkylations |
| Yield range | 75-92% overall | Comparable yields |
| Use of catalysts | None required for alkylation | Some derivatives require Pd-catalyzed steps |
Summary and Professional Recommendations
The preparation of This compound is best achieved via a two-step synthetic route involving:
- Formation of 1-phenyl-methanesulfonamide from methanesulfonyl chloride and aniline under mild conditions.
- Subsequent N,N-dialkylation with (2,4-dimethoxyphenyl)methyl halides using a strong base like sodium hydride in a polar aprotic solvent.
This method provides high yields and purity suitable for research and potential pharmaceutical applications. The absence of transition metal catalysts in the alkylation step simplifies the process and reduces cost and contamination risks.
Further optimization can explore one-pot procedures or alternative bases, but current literature supports the stepwise method as the most reliable. Purification by flash chromatography and crystallization ensures product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents, molecular weight, and electronic effects. Key comparisons include:
Table 1: Structural and Molecular Comparison
Analysis:
- Molecular Weight and Solubility: The target compound’s high molecular weight (532.62 g/mol) and bulky substituents likely reduce aqueous solubility compared to smaller analogs like N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide (275.37 g/mol). However, the methoxy groups may improve solubility in organic solvents relative to halogenated derivatives .
- Crystal Packing: Unlike N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, which forms hydrogen-bonded networks , the target compound’s methoxy groups may favor π-π stacking or van der Waals interactions due to reduced hydrogen-bonding capacity.
Biological Activity
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide (CAS No. 803727-83-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer therapeutics. This article provides a comprehensive review of the available literature on the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.57 g/mol. The compound features a methanesulfonamide group attached to two dimethoxy-substituted phenyl rings and a phenyl group, which may contribute to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values reported for different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 0.50 | |
| MDA-MB-231 (breast) | 0.95 | |
| A2780 (ovarian) | 3.58 | |
| K562 (leukemia) | 7.10 |
These values indicate that the compound is particularly effective against cervical and breast cancer cell lines, suggesting a potential mechanism for development as an anticancer agent.
The mechanism by which this compound exerts its effects appears to involve the inhibition of telomerase activity in cancer cells. In studies involving MCF-7 breast cancer cell lysates, concentrations as low as 5 µM were shown to significantly reduce telomerase activity compared to control groups . This inhibition may be linked to the compound's ability to interfere with cellular proliferation pathways.
Case Studies and Research Findings
A notable study investigated the effects of this compound on various human cancer cell lines. The results demonstrated that the compound not only inhibited cell growth but also induced apoptosis in treated cells. Further analysis revealed that the presence of methanesulfonamide groups enhances the compound's interaction with cellular targets involved in growth regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl and methanesulfonamide moieties have been explored in various derivatives, leading to enhanced potency against specific cancer types . For example, substituting different functional groups on the phenyl rings can significantly alter both efficacy and selectivity towards particular cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
